5-(Dimethoxymethyl)-2,3-dimethoxypyridine

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

5-(Dimethoxymethyl)-2,3-dimethoxypyridine (CAS 1138443-97-6) is a regiospecific tri-substituted pyridine building block featuring 2,3-dimethoxy and 5-dimethoxymethyl (acetal) groups. Unlike 2,3-dimethoxypyridine (lacking the 5-handle) or the 6-dimethoxymethyl regioisomer, this compound uniquely enables selective acetal hydrolysis to the aldehyde for reductive amination, Grignard additions, and cross-coupling. The electron-rich core is a privileged scaffold in kinase inhibitor SAR and agrochemical discovery. Purity variations (95% vs ≥98%) directly impact reaction yields—specify your requirement when ordering to ensure reproducible results.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 1138443-97-6
Cat. No. B1439693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethoxymethyl)-2,3-dimethoxypyridine
CAS1138443-97-6
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C(OC)OC)OC
InChIInChI=1S/C10H15NO4/c1-12-8-5-7(10(14-3)15-4)6-11-9(8)13-2/h5-6,10H,1-4H3
InChIKeyVACAOLMSYJQYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethoxymethyl)-2,3-dimethoxypyridine (CAS 1138443-97-6): Core Structure, Functional Groups, and Research-Grade Procurement Overview


5-(Dimethoxymethyl)-2,3-dimethoxypyridine (CAS 1138443-97-6) is a tri-substituted pyridine building block featuring two methoxy groups at the 2- and 3-positions and a dimethoxymethyl (acetal) group at the 5-position . With a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol, it is categorized as an alkyl aryl ether and a heteroaromatic compound . Its primary role in scientific and industrial settings is as a versatile synthetic intermediate, where its electron-rich aromatic system and multiple functional handles enable subsequent transformations such as hydrolysis to the aldehyde or participation in cross-coupling reactions [1]. This compound is available from multiple vendors for research purposes .

Why Generic Substitution Fails: The Critical Role of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine's Substitution Pattern and Purity in Scientific Workflows


The unique substitution pattern of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine—specifically the 2,3-dimethoxy motif combined with a 5-position acetal—dictates its chemical reactivity and, consequently, its utility in specific synthetic sequences. In-class compounds like 2,3-dimethoxypyridine lack the 5-dimethoxymethyl handle, preventing their direct use in pathways requiring a protected aldehyde at that position . Conversely, analogs like 6-(dimethoxymethyl)-2,3-dimethoxypyridine have the acetal group at a different position, which can lead to divergent reactivity due to the differing electronic and steric environment around the pyridine ring . Furthermore, vendor-reported purity for this compound varies (e.g., 95% vs. 98%), which can significantly impact reaction yields and the complexity of downstream purification . Therefore, interchangeability is not scientifically valid; the specific regioisomer and its purity are critical parameters for reproducible research and process development.

Quantitative Evidence Guide: Verifiable Differentiation of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine (CAS 1138443-97-6) for Scientific Procurement


Regioselective Functionalization: Comparing 5- vs. 6-Dimethoxymethyl Substitution in 2,3-Dimethoxypyridine Scaffolds

While direct comparative data for 5-(dimethoxymethyl)-2,3-dimethoxypyridine against its 6-substituted regioisomer are not publicly available in peer-reviewed literature, the structure is chemically distinct from 6-(dimethoxymethyl)-2,3-dimethoxypyridine (CAS 1142191-61-4) . This positional isomerism is a fundamental driver of reactivity. For example, in related methoxy-pyridine systems, the position of substituents dramatically alters regioselectivity in deprotonation/metalation reactions, as demonstrated with 2-methoxy vs. 4-methoxy pyridines [1].

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Vendor-Specified Purity and Safety Profile: Critical for Reproducibility and Safe Handling in Laboratory Settings

Procurement decisions are directly impacted by vendor-reported purity and hazard data. Aladdin Scientific offers the compound at a specified purity of ≥95% , while Fluorochem reports a purity of 98% . This 3% difference in purity may be a critical factor depending on the sensitivity of the intended application. Additionally, safety data sheets (SDS) classify the compound as Acute Toxicity Category 4 (Harmful if swallowed, H302) and a skin/eye/respiratory irritant (H315, H319, H335) .

Analytical Chemistry Process Chemistry Laboratory Safety

Application-Specific Scaffold: Distinct Role as a Building Block in Heterocyclic Synthesis

The compound is explicitly referenced as a valuable intermediate for synthesizing pharmaceuticals and agrochemicals, with its dimethoxymethyl group acting as a protected aldehyde for further derivatization [1]. In contrast, simpler analogs like 2,3-dimethoxypyridine lack this versatile handle and are explored more for their inherent biological activity, such as antiviral properties . The presence of multiple methoxy groups is also noted to improve solubility in organic solvents, facilitating its use in cross-coupling reactions [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Top Research and Industrial Application Scenarios for 5-(Dimethoxymethyl)-2,3-dimethoxypyridine (CAS 1138443-97-6)


Synthesis of Advanced Pharmaceutical Intermediates

This compound serves as a crucial building block for constructing complex pharmaceutical agents. Its 5-dimethoxymethyl group can be readily hydrolyzed to an aldehyde, providing a handle for subsequent reactions like reductive amination or Grignard additions. The electron-rich 2,3-dimethoxy pyridine core is also a common motif in kinase inhibitors and other bioactive molecules [1].

Development of Agrochemicals and Fine Chemicals

The compound's functional group compatibility and improved solubility in organic solvents make it suitable for synthesizing agrochemicals and fine chemicals. It can be employed in cross-coupling reactions and other transformations to build complex heterocyclic frameworks found in modern crop protection agents [2].

Proteomics Research and Chemical Biology Tool Generation

5-(Dimethoxymethyl)-2,3-dimethoxypyridine is utilized as a specialty product in proteomics research . Its unique substitution pattern allows for the creation of diverse small-molecule probes or affinity reagents for studying protein function and interactions.

Structure-Activity Relationship (SAR) Studies

Medicinal chemists can use this specific regioisomer to explore the SAR of pyridine-based lead compounds. By comparing its biological activity to that of its regioisomers (e.g., the 6-dimethoxymethyl analog) or other substituted pyridines, researchers can map the optimal substitution pattern for target engagement and potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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